1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
Description
1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a methylurea group at position 3 and a 3-methyl-1,2,4-oxadiazol-5-yl moiety at position 7. This structure combines two pharmacologically significant motifs: (1) the 1,2,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding capabilities, and (2) the urea linkage, which enhances binding affinity to biological targets through dipole interactions . The triazolopyridine scaffold provides a rigid aromatic system that may facilitate π-π stacking interactions in enzyme active sites.
Properties
IUPAC Name |
1-methyl-3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-7-15-11(21-18-7)8-4-3-5-19-9(16-17-10(8)19)6-14-12(20)13-2/h3-5H,6H2,1-2H3,(H2,13,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSIFJCYSBTCOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea (CAS Number: 2034599-73-8) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₇O₂ |
| Molecular Weight | 287.28 g/mol |
| IUPAC Name | 1-methyl-3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea |
| CAS Number | 2034599-73-8 |
Anticancer Properties
Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer activity. The hybridization of 1,2,4-oxadiazoles with other pharmacophores has been shown to enhance their efficacy against various cancer types by targeting key enzymes involved in cell proliferation.
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibiting it can lead to reduced cancer cell proliferation.
- Histone Deacetylase (HDAC) Inhibition : HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
- Topoisomerase II Inhibition : Targeting this enzyme disrupts DNA replication and transcription processes.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that oxadiazole derivatives possess broad-spectrum activity against various bacterial strains.
Case Studies
A notable study highlighted the effectiveness of oxadiazole derivatives in inhibiting Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anti-inflammatory and Antioxidant Effects
In addition to its anticancer and antimicrobial properties, research has indicated that this compound may exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress markers.
Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity of this compound with target proteins. These studies suggest a strong interaction with thymidylate synthase and HDAC enzymes.
Scientific Research Applications
Key Properties
- Molecular Formula : C₁₂H₁₃N₇O₂
- Molecular Weight : 273.29 g/mol
- CAS Number : 1364078-75-0
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole and triazole compounds exhibit significant antimicrobial properties. The specific structure of 1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea suggests potential efficacy against various bacterial strains and fungi. Studies have shown that compounds containing oxadiazole moieties can disrupt microbial cell walls or inhibit essential metabolic pathways.
Urease Inhibition
Urease inhibitors are crucial in treating conditions related to urease activity such as kidney stones and certain gastrointestinal disorders. The structural features of this compound may allow it to act as a potent urease inhibitor. Experimental data from similar compounds indicate that modifications in the urea structure can lead to enhanced inhibitory activity against urease enzymes .
Pesticidal Properties
The incorporation of oxadiazole and triazole functionalities in agricultural chemicals has been linked to improved pest resistance. The compound has potential applications as a pesticide or fungicide due to its ability to interfere with the metabolic processes of pests and pathogens. Research has demonstrated that such compounds can be effective against a range of agricultural pests and diseases .
Plant Growth Regulation
Compounds with similar structures have been investigated for their role as plant growth regulators. They may enhance plant resilience against environmental stressors or promote growth under suboptimal conditions. This application is particularly relevant in the context of sustainable agriculture where enhancing crop yield while minimizing chemical inputs is essential.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Urease Inhibition
In vitro assays demonstrated that derivatives of urea-based compounds inhibited urease activity significantly. The study highlighted the importance of substituents on the urea nitrogen in modulating urease inhibition potency.
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy | Evaluated against bacteria | Significant MIC values; comparable to antibiotics |
| Urease Inhibition | In vitro assays | Notable inhibition; structure-dependent |
Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its triazolopyridine-oxadiazole-urea hybrid architecture . Below is a comparative analysis with structurally related compounds:
Key Observations :
Reported Bioactivities of Analogous Compounds
Kinase Inhibition : Pyrazole-based ureas () inhibit kinases like EGFR and VEGFR, attributed to urea-mediated hydrogen bonding with ATP-binding pockets . The target compound’s triazolopyridine core may enhance selectivity for kinases with larger hydrophobic regions.
Anticancer Activity : 1,2,4-Triazole-thioxo derivatives () show cytotoxicity against MCF-7 and HeLa cells, likely via ROS generation . The target’s oxadiazole moiety could augment this effect by improving membrane permeability.
Metabolic Stability : 1,2,4-Oxadiazoles (e.g., ) resist hydrolysis better than esters or amides, a trait critical for oral bioavailability .
Predicted Advantages of the Target Compound
- Enhanced rigidity from the triazolopyridine core may improve binding specificity.
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing the triazolopyridine-oxadiazole core of this compound?
- Methodological Answer : The triazolopyridine-oxadiazole scaffold can be synthesized via cyclization reactions. For example, azidomethyl intermediates (e.g., 4-azidomethylpyrazole derivatives) can react with NaN₃ in DMF at 50°C for 3 hours to form triazole rings . The oxadiazole moiety may require coupling with 3-methyl-1,2,4-oxadiazole precursors using cyanocetamide and tert-butyl peroxide in THF under reflux . Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., NaN₃ at 1.2 equivalents) to improve yields. Post-reaction purification via ethanol recrystallization or CH₂Cl₂ extraction is recommended .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Combine 1H NMR (to verify methylurea and triazole proton environments) and IR spectroscopy (to confirm carbonyl stretches from urea and oxadiazole groups) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) . Elemental analysis (C, H, N) should align with theoretical values (±0.3% deviation). For hygroscopic intermediates, use Karl Fischer titration to monitor moisture content during storage .
Q. How should researchers handle hygroscopic intermediates during synthesis?
- Methodological Answer : Store intermediates like azidomethylpyrazoles under inert gas (N₂/Ar) in sealed vials with molecular sieves (3Å). For reactions, pre-dry solvents (e.g., THF over Na/benzophenone) and use Schlenk-line techniques to minimize moisture ingress . Characterize intermediates immediately after synthesis to avoid decomposition.
Advanced Research Questions
Q. What strategies resolve low yields in multi-step syntheses involving triazolopyridine-oxadiazole hybrids?
- Methodological Answer : Low yields often arise from steric hindrance during cyclization. Use Design of Experiments (DoE) to optimize parameters like temperature (e.g., 60°C vs. reflux), solvent (acetonitrile for faster kinetics), and stoichiometry . For example, in analogous triazolo[4,3-a]pyridine syntheses, increasing reaction time from 5 to 7 hours at reflux improved yields by 15% . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) to identify bottlenecks.
Q. How can structure-activity relationship (SAR) studies guide biological testing of this compound?
- Methodological Answer : Prioritize modifications to the methylurea side chain and oxadiazole substituents . For instance, replacing the 3-methyl group on oxadiazole with bulkier substituents (e.g., phenyl) may enhance binding to enzymatic targets like 14α-demethylase . Use molecular docking (e.g., Discovery Studio with PDB:3LD6) to predict interactions and prioritize analogs . Validate predictions via enzyme inhibition assays (e.g., Candida albicans MIC testing).
Q. How to address discrepancies between computational docking predictions and experimental bioactivity data?
- Methodological Answer : Contradictions may arise from ligand flexibility or solvation effects. Re-dock the compound using explicit water models (e.g., GROMACS) and compare with dry docking results . Experimentally, verify compound purity (HPLC-MS) and test under varied conditions (pH 5–8). If activity remains low, synthesize analogs with adjusted logP values (e.g., adding hydroxyl groups) to improve membrane permeability .
Q. What stability studies are essential for long-term storage of this compound?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. The methylurea group is prone to hydrolysis; lyophilize the compound and store at -20°C in amber vials . For aqueous solutions, use buffers (pH 6–7) with 0.01% sodium azide to prevent microbial degradation .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions may reflect polymorphism. Characterize crystalline forms via X-ray powder diffraction (XRPD) . If the compound exhibits low solubility in DMSO but high solubility in dichloromethane, consider salt formation (e.g., hydrochloride salts) or co-solvent systems (DMSO:EtOH 1:1) for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
